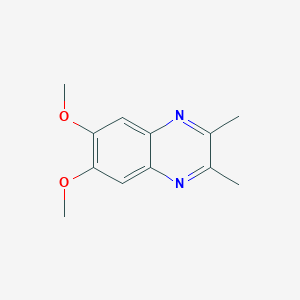

6,7-二甲氧基-2,3-二甲基喹喔啉

描述

6,7-Dimethoxy-2,3-dimethylquinoxaline is a chemical compound with the molecular formula C12H14N2O2 . It has an average mass of 218.252 Da and a monoisotopic mass of 218.105530 Da .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline involves the use of 2-nitroanilines and diones in the presence of indium and acetic acid or indium chloride . The reaction is carried out at 50°C, 80°C, or reflux under a nitrogen atmosphere . After completion, the reaction mixture is diluted with ethyl acetate, filtered, and the filtrate is poured into 10% NaHCO3 and extracted with ethyl acetate . The residue is then eluted with ethyl acetate/hexane through a silica gel column to give the corresponding pure quinoxaline .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2,3-dimethylquinoxaline consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

6,7-Dimethoxy-2,3-dimethylquinoxaline is a solid at room temperature .科学研究应用

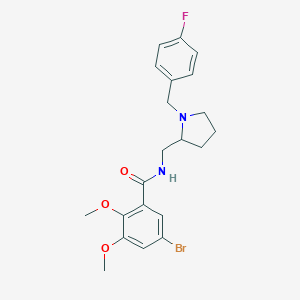

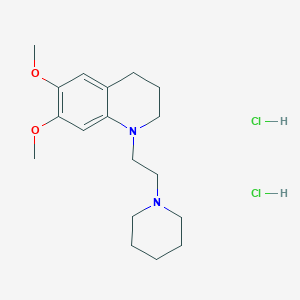

Synthesis of Tetrahydroisoquinoline Derivatives

6,7-Dimethoxy-2,3-dimethylquinoxaline: is used in the synthesis of various tetrahydroisoquinoline derivatives. These compounds are significant due to their presence in numerous natural products and their broad spectrum of biological activity. They serve as ‘privileged scaffolds’ in medicinal chemistry for the development of drugs targeting conditions like inflammation, viral infections, fungal infections, cancer, and Parkinson’s disease .

Influenza Virus Polymerase Inhibitors

Derivatives of 6,7-Dimethoxy-2,3-dimethylquinoxaline have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This application is crucial for the development of antiviral drugs, particularly those targeting the influenza virus .

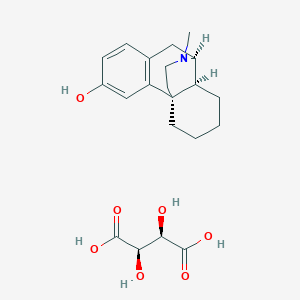

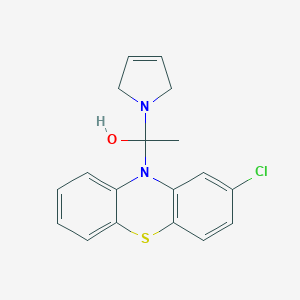

Peripheral Catechol-O-Methyltransferase Inhibitors

Some derivatives of 6,7-Dimethoxy-2,3-dimethylquinoxaline act as peripheral catechol-O-methyltransferase inhibitors (COMTI). These are particularly important in the treatment of Parkinson’s disease, as they can potentially modulate the levels of catecholamines in the body .

Chemical Synthesis and Material Science

The compound is also employed in chemical synthesis and material science research. Its molecular structure and properties make it a valuable component in the synthesis of complex organic molecules and materials with specific desired properties .

Pharmacological Research

Quinoxaline derivatives, including 6,7-Dimethoxy-2,3-dimethylquinoxaline , are studied for their versatile pharmacological properties. They have been investigated against a variety of targets, receptors, and microorganisms, highlighting their potential in the development of new therapeutic agents .

安全和危害

6,7-Dimethoxy-2,3-dimethylquinoxaline is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It has the signal word ‘Warning’ and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

6,7-dimethoxy-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186100 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-2,3-dimethylquinoxaline | |

CAS RN |

32388-00-4 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 6,7-dimethoxy-2,3-dimethylquinoxaline according to the research?

A1: The research paper describes the synthesis and use of 6,7-dimethoxy-2,3-dimethylquinoxaline as a part of a liquid chromatographic method with fluorescence detection. [] This method aims to quantify methylglyoxal, a reactive dicarbonyl compound implicated in various biological processes and diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)